molecular formula C6H10N2S2 B13255899 2-[(2-Aminoethyl)sulfanyl]-4-methyl-1,3-thiazole CAS No. 446829-74-9

2-[(2-Aminoethyl)sulfanyl]-4-methyl-1,3-thiazole

Cat. No.: B13255899
CAS No.: 446829-74-9
M. Wt: 174.3 g/mol
InChI Key: FCUGWJFFEZQETO-UHFFFAOYSA-N
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Description

2-[(2-Aminoethyl)sulfanyl]-4-methyl-1,3-thiazole is an organic compound with the molecular formula C6H10N2S2 It is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Aminoethyl)sulfanyl]-4-methyl-1,3-thiazole typically involves the reaction of 2-chloro-4-methylthiazole with 2-aminoethanethiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminoethyl)sulfanyl]-4-methyl-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-[(2-Aminoethyl)sulfanyl]-4-methyl-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Aminoethyl)sulfanyl]-4-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-[(2-Aminoethyl)sulfanyl]-4-methyl-1,3-thiazole can be compared with other similar compounds, such as:

    2-Aminothiazole: A simpler thiazole derivative with similar biological activities.

    4-Methylthiazole: Lacks the aminoethylsulfanyl group but shares the thiazole ring structure.

    2-[(2-Aminoethyl)sulfanyl]benzonitrile: Contains a benzonitrile group instead of the thiazole ring, offering different chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

446829-74-9

Molecular Formula

C6H10N2S2

Molecular Weight

174.3 g/mol

IUPAC Name

2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanamine

InChI

InChI=1S/C6H10N2S2/c1-5-4-10-6(8-5)9-3-2-7/h4H,2-3,7H2,1H3

InChI Key

FCUGWJFFEZQETO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)SCCN

Origin of Product

United States

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